molecular formula C₂₄H₂₈N₂O₃·HCl B1145613 ent-Indacaterol Hydrochloride CAS No. 1384188-70-8

ent-Indacaterol Hydrochloride

Cat. No.: B1145613
CAS No.: 1384188-70-8
M. Wt: 392.493646
InChI Key:
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Description

Preparation Methods

The synthesis of ent-Indacaterol Hydrochloride involves several steps, starting with the preparation of the indanone intermediate. The synthetic route typically includes the following steps:

    Formation of Indanone Intermediate: The initial step involves the cyclization of a suitable precursor to form the indanone intermediate.

    Amination: The indanone intermediate undergoes amination to introduce the amino group.

    Hydroxylation: The amino compound is then hydroxylated to introduce the hydroxyl group.

    Quinolinone Formation: The hydroxylated compound undergoes cyclization to form the quinolinone structure.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form.

Industrial production methods for this compound involve optimizing these synthetic routes to achieve high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure the desired product is obtained efficiently .

Chemical Reactions Analysis

ent-Indacaterol Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinolinone derivatives.

    Reduction: Reduction reactions can convert the quinolinone structure back to its indanone form.

    Substitution: The amino and hydroxyl groups in the compound can undergo substitution reactions with suitable reagents.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base form of the compound.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution and hydrolysis reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

ent-Indacaterol Hydrochloride works by stimulating adrenergic beta-2 receptors in the smooth muscle of the airways. This stimulation leads to the activation of adenylate cyclase, which increases cyclic adenosine monophosphate levels. The elevated cyclic adenosine monophosphate levels cause relaxation of the bronchial smooth muscle, thereby increasing the diameter of the airways and improving airflow . The molecular targets involved in this mechanism include the beta-2 adrenoreceptors and the downstream signaling pathways that regulate smooth muscle contraction .

Properties

CAS No.

1384188-70-8

Molecular Formula

C₂₄H₂₈N₂O₃·HCl

Molecular Weight

392.493646

Synonyms

5-[(1S)-2-[(5,6-Diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-2(1H)-quinolinone Hydrochloride; 

Origin of Product

United States

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